3-Chloro-1-(4-nitrophenyl)piperidin-2-one
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Overview
Description
3-Chloro-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by a piperidinone ring substituted with a chloro group and a nitrophenyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-chloronitrobenzene with piperidine. One common method includes heating a mixture of 4-chloronitrobenzene, sodium carbonate, and piperidine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes often incorporate steps to minimize waste and optimize the use of reagents .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of lactams.
Reduction: Formation of 3-amino-1-(4-nitrophenyl)piperidin-2-one.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-nitrophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-nitrophenyl)piperidin-2-one depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final synthesized compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
- 1-(4-Nitrophenyl)-2-piperidinone
- 4-tert-Butylbenzylamine
Uniqueness
3-Chloro-1-(4-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical research .
Properties
Molecular Formula |
C11H11ClN2O3 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-chloro-1-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h3-6,10H,1-2,7H2 |
InChI Key |
LHIRWJFHQFVEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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